molecular formula C11H12N4OS B6422139 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide CAS No. 59898-98-5

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide

Cat. No. B6422139
CAS RN: 59898-98-5
M. Wt: 248.31 g/mol
InChI Key: VVAQMUQEJWUERQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and thiadiazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The thiadiazole is a type of organic compound that contains a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a thiadiazole ring via a carboxamide linkage. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, properties such as solubility, melting point, and boiling point can vary widely among different pyridine and thiadiazole derivatives .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, which include the compound , have been reported to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

These compounds have also shown antifungal properties . This suggests that they could be used in the treatment of fungal infections or in the development of fungicides .

Anticancer Activity

1,3,4-Thiadiazole derivatives have been found to exhibit anticancer activity . This indicates their potential use in cancer treatment and the development of new anticancer drugs.

Anti-Alzheimer Activity

Research has shown that 1,3,4-thiadiazole derivatives can exhibit anti-Alzheimer activity . This suggests a potential application in the treatment of Alzheimer’s disease.

Antimycobacterial Activity

These compounds have been found to have antimycobacterial activity . This suggests a potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Nitrification Inhibition

1,3,4-Thiadiazole derivatives have been reported to act as nitrification inhibitors . This could be useful in agriculture to control the conversion of ammonium to nitrate in soils, thereby reducing nitrogen loss and improving fertilizer efficiency.

Herbicidal Activity

Some 1,3,4-thiadiazole compounds have shown moderate herbicidal activity against certain plants . This suggests potential use in weed control.

Urease Inhibition

Compounds with a 1,3,4-thiadiazole scaffold have been found to inhibit the urease enzyme . This enzyme is a virulence factor found in various pathogenic microorganisms, suggesting a potential application in the treatment of infections caused by these pathogens.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-3-5-12-6-4-8/h3-7H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAQMUQEJWUERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide

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